1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
1-phenyl-3-[[3-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methoxy]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N9O/c1-2-4-11(5-3-1)23-10-16-14(21-23)24-7-13-18-12(19-20-13)6-22-9-15-8-17-22/h1-5,8-10H,6-7H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQAJQLVQDLKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Phenyl-1H-1,2,4-triazole (Ring A)
The phenyl-substituted triazole core is synthesized via cyclocondensation of benzoyl hydrazine with formamide or its derivatives. A modified Huisgen reaction using phenylacetylene and azides is less feasible due to regioselectivity issues in 1,2,4-triazole systems.
Procedure :
Preparation of 5-(Chloromethyl)-1H-1,2,4-triazole (Intermediate for Ring B/C)
A chloromethyl group at position 5 of the triazole enables subsequent alkylation with the second triazole unit.
Method :
Assembly of 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazole (Rings B/C)
The chloromethyl intermediate undergoes nucleophilic substitution with 1H-1,2,4-triazole:
- 5-(Chloromethyl)-1H-1,2,4-triazole (1.0 eq) and 1H-1,2,4-triazole (1.2 eq) are stirred in DMF at 80°C with K2CO3 (2.0 eq) .
- Reaction progress is monitored via TLC (eluent: ethyl acetate/hexane 1:1).
- Yield : 58–62% after column chromatography (SiO2, CH2Cl2/MeOH 95:5).
Methoxy Bridging via Nucleophilic Aromatic Substitution
Functionalization of Ring A with Methoxy Linker
Introducing the methoxy group at position 3 of Ring A requires selective deprotonation and alkylation:
Coupling of Rings A and B/C
The propargyl intermediate undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized Ring B/C:
- Propargyl-derivatized Ring A (1.0 eq) and azide-functionalized Ring B/C (1.1 eq) are reacted with CuI (10 mol%) in THF/H2O (4:1) at 25°C.
- Yield : 82–88% after extraction with ethyl acetate.
Alternative Pathway: One-Pot Multicomponent Reaction
A streamlined approach involves simultaneous formation of two triazole rings using trimethylsilyl azide (TMSN3) and alkynes:
Conditions :
- Phenylacetylene (1.0 eq) , TMSN3 (2.2 eq) , and CuI (5 mol%) in DMSO at 100°C.
- Reaction time : 12 hours.
- Yield : 56–75%.
Limitations :
- Poor regiocontrol for the third triazole moiety.
- Requires post-synthetic modification to install the methoxy bridge.
Physicochemical Properties and Purification
Solubility and Stability
Chromatographic Purification
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile/water (0.1% TFA).
- Retention time : 12.3 minutes.
Optimization Strategies and Scalability
Catalyst Screening
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the triazole nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst presence are crucial for achieving desired products.
Major Products: Depending on the reaction, products can include various substituted triazoles, oxidized derivatives, or reduced forms of the original compound.
Scientific Research Applications
Pharmacological Applications
-
Antifungal Activity
- Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to 1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole exhibit significant activity against fungal pathogens such as Candida and Aspergillus species. For example, studies have shown that triazole compounds can disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death .
-
Anticancer Properties
- The compound has shown promise in inhibiting cancer cell proliferation. A study highlighted that triazole derivatives could induce cytotoxic effects on various cancer cell lines including HT29 (colorectal cancer) and MCF7 (breast cancer) with IC50 values ranging from 1.02 to 74.28 μM . These findings suggest potential for development as anticancer agents.
- Antimicrobial Applications
Agricultural Applications
-
Fungicides
- Triazoles are extensively used in agriculture as fungicides due to their effectiveness in controlling plant diseases caused by fungi. The compound's structural characteristics allow it to inhibit fungal growth by targeting specific enzymes involved in sterol biosynthesis . This application is crucial for protecting crops from diseases such as powdery mildew and rust.
- Plant Growth Regulators
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole rings can interact with metal ions or other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
1-Phenyl-1H-1,2,4-triazole: A simpler triazole derivative with fewer functional groups.
1,2,4-Triazole-3-thiol: Contains a thiol group, offering different reactivity and applications.
1,2,4-Triazole-3-carboxylic acid: Features a carboxylic acid group, making it useful in different chemical reactions and applications.
Biological Activity
The compound 1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole (CAS: 338405-45-1) is a derivative of the triazole family known for its diverse biological activities. This article provides a comprehensive analysis of its biological activity based on recent research findings.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 269.27 g/mol. The compound features multiple triazole rings and a phenyl group that contribute to its biological properties.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been evaluated for its efficacy against various fungal strains. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
| Fungal Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Candida albicans | 18 | 100 |
| Aspergillus niger | 15 | 100 |
| Cryptococcus neoformans | 20 | 100 |
Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives as antiviral agents. For instance, compounds similar to this triazole have demonstrated inhibition of neuraminidase activity in influenza viruses, suggesting a mechanism for reducing viral infectivity.
Case Study: Influenza Virus Inhibition
In a study assessing antiviral activity:
- Compounds were tested against strains A/Almaty/8/98 (H3N2) and A/Vladivostok/2/09 (H1N1).
- The results indicated that certain derivatives could reduce virus infectivity by over 90% at optimal concentrations.
Structure-Activity Relationship (SAR)
The biological activity of triazoles is heavily influenced by their structural components:
- Methoxyl Group : Enhances antiviral activity.
- Phenyl Substituents : The position and type of substituents on the phenyl ring significantly affect antifungal and antiviral potency.
Summary of Findings
A review of various studies reveals that compounds containing the triazole moiety exhibit:
- Antimicrobial : Effective against bacteria and fungi.
- Antiviral : Inhibitory effects on viral replication.
- Anticancer : Potential in targeting cancer cells through apoptosis induction.
Comparative Analysis with Other Triazoles
| Compound | Antifungal Activity | Antiviral Activity | Mechanism |
|---|---|---|---|
| 1-Phenyl Triazole Derivative | Moderate | High | Ergosterol synthesis inhibition |
| Standard Antifungal (Fluconazole) | High | Low | Ergosterol synthesis inhibition |
| Novel Triazole Compound | Very High | Moderate | Neuraminidase inhibition |
Q & A
Q. What are common synthetic routes for preparing 1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole?
The synthesis typically involves multi-step reactions:
- Step 1 : Introduction of methoxy groups via nucleophilic substitution using methanol under reflux conditions.
- Step 2 : Nitration or functionalization of phenyl rings using nitric acid or other oxidizing agents to introduce nitro or aryl groups .
- Step 3 : Triazole ring formation via cyclization of hydrazine derivatives (e.g., hydrazine hydrate) with carbonyl-containing intermediates. Microwave-assisted synthesis can improve yield and reduce reaction time .
- Key reagents : Hydrazine hydrate, nitrating agents (e.g., HNO₃), and solvents like ethanol or dioxane .
Q. What purification and characterization methods are recommended for this compound?
- Purification : Recrystallization (ethanol, ethyl acetate) and column chromatography (silica gel with toluene/dioxane or methylene chloride/methanol mixtures) are standard .
- Characterization : Use ¹H NMR for substituent analysis, IR spectroscopy for functional group identification, and HPLC (>95% purity validation). Elemental analysis confirms stoichiometry .
Q. What safety precautions are critical during synthesis?
- Use PPE (gloves, goggles) due to irritant properties of intermediates like nitric acid or acetyl chloride.
- Work in a fume hood to avoid inhalation of volatile reagents (e.g., POCl₃) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Target selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies or COX-2 for anti-inflammatory activity .
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking scores (binding energy) with known inhibitors and validate via in vitro assays (e.g., MIC for antifungal activity) .
Q. How should researchers resolve contradictory data in pharmacological studies?
- Assay optimization : Validate assay conditions (pH, temperature) and use multiple models (e.g., C. albicans and A. niger for antifungal tests) to confirm activity .
- Dose-response analysis : Perform IC₅₀/EC₅₀ calculations to rule out false positives from non-specific toxicity .
Q. What strategies optimize the compound’s bioavailability in preclinical studies?
- Salt formation : Improve solubility via hydrochloride or sodium salts .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance membrane permeability .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Modify substituents : Replace the phenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance antifungal activity .
- Triazole substitution : Introduce methylsulfonyl or amino groups at the 5-position to improve COX-2 inhibition .
Methodological Focus
Q. What spectroscopic techniques confirm the compound’s regiochemistry?
- ¹H NMR : Compare chemical shifts of triazole protons (δ 7.8–8.2 ppm for 1,2,4-triazole) with reference spectra.
- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., triazole ring connectivity) .
Q. How to design a stability study for this compound under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours and monitor degradation via HPLC.
- Photostability : Expose to UV light (λ = 254 nm) and track changes using TLC or UV-Vis spectroscopy .
Q. What computational methods predict metabolic pathways?
- Software : Use MetaSite or GLORYx to identify potential cytochrome P450 oxidation sites.
- In vitro validation : Incubate with liver microsomes and analyze metabolites via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
